![molecular formula C15H17ClN2O2 B1669176 克霉唑 CAS No. 38083-17-9](/img/structure/B1669176.png)
克霉唑
概述
描述
科学研究应用
Treatment of Dandruff
Climbazole is widely recognized for its efficacy in treating dandruff. A study highlighted that Climbazole not only acts as an antifungal agent but also enhances the scalp's skin barrier by increasing the expression of cornified envelope proteins in keratinocytes. This dual action helps alleviate symptoms associated with dandruff, such as flaking and pruritus .
Table 1: Efficacy of Climbazole in Dandruff Treatment
Study Reference | Concentration | Duration | Outcome |
---|---|---|---|
0.5% | 8 weeks | Significant reduction in dandruff severity | |
1% | 12 weeks | Improved scalp condition with reduced itching |
Seborrheic Dermatitis
Climbazole has been shown to be effective in treating seborrheic dermatitis when combined with other agents like piroctone olamine. A clinical trial reported that a cream containing Climbazole significantly improved symptoms compared to a placebo .
Table 2: Clinical Trial Data on Climbazole for Seborrheic Dermatitis
Safety and Toxicology Studies
Safety assessments have indicated that Climbazole is well-tolerated in human subjects. In various studies, it was found to have no significant dermal sensitization potential even at higher concentrations (up to 20%) during local lymph node assays .
Table 3: Safety Profile of Climbazole
Study Reference | Test Substance Concentration | Observations |
---|---|---|
Up to 20% | No overt toxicity or sensitization observed | |
0.5% - 2% | Well-tolerated in human volunteers |
Regulatory Status
Climbazole is regulated by various health authorities worldwide. The European Commission has provided opinions on its safe use in cosmetic products, establishing maximum allowable concentrations for different applications .
Table 4: Regulatory Status of Climbazole
Region | Maximum Concentration Allowed | Application Type |
---|---|---|
EU | 2% | Anti-dandruff shampoos |
USA | Not specifically regulated | Cosmetic use under general safety guidelines |
作用机制
克利巴唑通过干扰麦角甾醇生物合成来抑制真菌的生长,从而发挥其抗真菌作用 . 麦角甾醇是真菌细胞膜的重要组成部分,其抑制会导致细胞膜完整性受损,最终导致真菌死亡 . 克利巴唑靶向参与麦角甾醇生物合成的酶14-α脱甲基酶 .
与相似化合物的比较
克利巴唑与其他唑类杀真菌剂(如酮康唑、克霉唑和咪康唑)相似 . 这些化合物具有相似的作用机制,靶向酶14-α脱甲基酶并抑制麦角甾醇生物合成 . 克利巴唑对马拉色菌属的真菌具有很高的疗效,使其在治疗头皮屑和脂溢性皮炎方面特别有效 .
类似化合物
- 酮康唑
- 克霉唑
- 咪康唑
克利巴唑独特的特性和高疗效使其成为治疗真菌性皮肤感染的宝贵化合物,也是正在进行的科学研究的主题。
生化分析
Biochemical Properties
Climbazole’s chemical structure and properties are similar to other azole fungicides such as ketoconazole, clotrimazole, and miconazole . It is freely soluble in organic solvents such as Chloroform and Methanol . The equilibrium solubility of Climbazole was determined in buffers (pH 2.0; 7.4), hexane, and octanol within the temperature range 293.15–313.15 K .
Cellular Effects
Climbazole has shown a high in vitro and in vivo efficacy against Malassezia spp., which appear to play an important role in the pathogenesis of dandruff . It may cause localized irritation of the skin with symptoms including redness, rashes, and itching .
Molecular Mechanism
Climbazole acts by inhibiting the synthesis of ergosterol, a major component of fungal plasma membranes . This disruption of the fungal cell membrane structure and function leads to the cell’s death.
Temporal Effects in Laboratory Settings
The UV spectroscopic method has been developed for the estimation of Climbazole in shampoo dosage form and also validated as per ICH guidelines . The melting point of Climbazole was found to be 93-94˚C .
Metabolic Pathways
As an azole, it is likely to interfere with the ergosterol synthesis pathway in fungi, disrupting their cell membrane structure and function .
准备方法
化学反应分析
克利巴唑会发生各种化学反应,包括:
氧化: 根据所用氧化剂的不同,克利巴唑可以被氧化成不同的产物。
还原: 克利巴唑中的羰基可以被还原成醇.
这些反应中常用的试剂包括还原剂(如铁粉)和氧化剂(如过氧化氢) . 这些反应生成的 主要产物包括克利巴唑的醇类和取代衍生物 .
相似化合物的比较
Climbazole is similar to other azole fungicides such as ketoconazole, clotrimazole, and miconazole . These compounds share a similar mechanism of action, targeting the enzyme 14-α demethylase and inhibiting ergosterol biosynthesis . climbazole is unique in its high efficacy against Malassezia spp., making it particularly effective in treating dandruff and seborrhoeic dermatitis .
Similar Compounds
Climbazole’s unique properties and high efficacy make it a valuable compound in the treatment of fungal skin infections and a subject of ongoing scientific research.
生物活性
Climbazole is a broad-spectrum antifungal agent primarily used in dermatological applications, particularly for treating dandruff and seborrheic dermatitis. This article explores its biological activity, including its mechanisms of action, efficacy in clinical studies, and potential side effects.
Climbazole exhibits its antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts membrane integrity, leading to cell death. Additionally, recent studies have suggested that climbazole may enhance skin health by promoting the expression of cornified envelope proteins in keratinocytes, which are crucial for maintaining the skin barrier .
Comparative Studies
A study comparing the efficacy of 2% ketoconazole shampoo versus 2% climbazole shampoo highlighted significant differences in treatment outcomes. The results indicated that 70% of patients using ketoconazole achieved a negative KOH smear after four weeks compared to only 43.3% in the climbazole group (P = 0.037). Complete clinical improvement was observed in 26.7% of the ketoconazole group versus 13.3% in the climbazole group at three months .
Treatment Group | Negative KOH Smear (%) | Complete Clinical Improvement (%) |
---|---|---|
Ketoconazole | 70 | 26.7 |
Climbazole | 43.3 | 13.3 |
Additional Findings
In a clinical study evaluating a cream containing both climbazole and piroctone olamine for facial seborrheic dermatitis, significant improvements were noted in sebum levels and erythema after four weeks of treatment .
Safety and Irritation Studies
Climbazole has been assessed for its potential to cause skin irritation and sensitization. In a Hen's Egg Chorioallantoic Membrane (HET-CAM) test, no significant irritation was observed with climbazole at concentrations up to 20%. The stimulation index from local lymph node assays indicated no potential for dermal sensitization .
Summary of Safety Data
Test Type | Concentration | Irritation Observed | Sensitization Potential |
---|---|---|---|
HET-CAM Test | 100 mg | None | No |
Local Lymph Node Assay | Up to 20% | Very slight erythema | No |
Oxidative Stress and Long-term Effects
Research indicates that chronic exposure to climbazole may induce oxidative stress, particularly affecting metabolic pathways related to purine and glutathione metabolism in zebrafish models . This highlights the need for further investigation into the long-term safety profile of climbazole.
属性
IUPAC Name |
1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGWHBOCFMBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046555 | |
Record name | Climbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38083-17-9 | |
Record name | Climbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38083-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Climbazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038083179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Climbazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Climbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Climbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Climbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLIMBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N42CW7I54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。